Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride
Description
Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride is a synthetic organic compound characterized by a sulfonyl group (-SO₂-) and an ethyl ester functional group. The methylsulfonyl group enhances polarity and stability compared to thioether analogs, influencing solubility and reactivity .
Properties
Molecular Formula |
C7H16ClNO4S |
|---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
ethyl 2-amino-4-methylsulfonylbutanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO4S.ClH/c1-3-12-7(9)6(8)4-5-13(2,10)11;/h6H,3-5,8H2,1-2H3;1H |
InChI Key |
WCGWYWYRPYAXTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Esterification and Sulfonation
- Starting Material : The process begins with an amino acid derivative, such as 2-amino-4-methylthiobutanoic acid.
- Sulfonation : The methylthio group is oxidized to a methylsulfonyl group using an oxidizing agent like hydrogen peroxide or potassium permanganate under acidic conditions.
- Esterification :
- The resulting sulfonated amino acid is esterified with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
- The reaction is typically carried out under reflux to drive the esterification to completion.
- Hydrochloride Formation :
Method 2: Amino Acid Hydrochloride Route
- Preparation of Amino Acid Hydrochloride :
- The amino acid precursor is converted into its hydrochloride salt by dissolving it in aqueous HCl and evaporating the solution to dryness.
- Reaction with Methylsulfonyl Chloride :
- The amino acid hydrochloride is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane.
- This step introduces the methylsulfonyl group at the desired position.
- Esterification :
Method 3: One-Pot Synthesis
- Reagents and Conditions :
- A one-pot method involves combining the amino acid, methylsulfonyl chloride, and ethanol in a single reaction vessel.
- The reaction is carried out under reflux with a catalytic amount of HCl or sulfuric acid.
- Advantages :
- This method reduces intermediate handling and simplifies the synthesis process.
- Purification :
Purification Steps
After synthesis, purification is critical to remove side products and unreacted starting materials:
- Recrystallization :
- Washing :
- The crystals are washed with cold ethanol or water to remove impurities.
- Drying :
- The purified product is dried under vacuum at room temperature or slightly elevated temperatures.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | Hydrogen peroxide, acidic medium | ~85–90 |
| Esterification | Ethanol, HCl catalyst | ~80–85 |
| Hydrochloride Formation | HCl gas or aqueous HCl | Quantitative |
| Overall Yield | Combined steps | ~70–75 |
Notes on Optimization
- Choice of Solvent : Ethanol is preferred for esterification due to its dual role as a reactant and solvent.
- Reaction Temperature : Sulfonation reactions should be carried out below 50°C to avoid overoxidation.
- Base Selection : Triethylamine provides better yields during sulfonation compared to inorganic bases like sodium bicarbonate.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride has been studied for its potential therapeutic effects, particularly in the treatment of thrombotic disorders. Research indicates that it may inhibit Factor XIa, which plays a crucial role in the coagulation cascade, thereby preventing thrombosis and embolism-related diseases such as myocardial infarction and stroke .
Mechanism of Action:
The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity to achieve therapeutic effects. This interaction is critical in developing new anticoagulant therapies .
Biological Research
Biological Activity:
In biological studies, this compound has been investigated for its interactions with biomolecules. It serves as a building block for synthesizing more complex molecules that exhibit various biological activities, including antimicrobial and anticancer properties .
Case Study:
A study highlighted the compound's efficacy in reducing tumor sizes in animal models, showcasing its potential as an anticancer agent. The presence of the methylsulfonyl group is believed to enhance its interaction with cellular targets involved in tumor growth.
Industrial Applications
Use in Synthesis:
The compound is utilized as a reagent in organic synthesis, facilitating the development of specialty chemicals and pharmaceuticals. Its versatility allows it to act as an intermediate in various chemical reactions, thus expanding its utility in industrial processes .
Production Methods:
Industrial production typically involves controlled synthesis conditions to ensure high purity and yield. The compound is synthesized through established chemical routes involving high-purity reagents under inert atmospheres .
Table 1: Therapeutic Applications Summary
| Application Type | Effect Observed | Reference |
|---|---|---|
| Anticoagulant | Inhibition of Factor XIa | |
| Anticancer | Reduced tumor size in preclinical models | |
| Antimicrobial | Effective against various bacterial strains |
Table 2: Mechanism of Action Insights
| Mechanism Type | Description | Implications |
|---|---|---|
| Enzyme Inhibition | Binds to Factor XIa | Prevents thrombus formation |
| Receptor Modulation | Alters activity of specific cellular receptors | Potentially reduces cancer cell proliferation |
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride with structurally related compounds, focusing on physicochemical properties, synthesis, and applications:
Key Differences and Research Findings:
Functional Group Impact :
- Methylsulfonyl vs. Methylthio : The sulfonyl group (-SO₂-) in the target compound increases polarity and oxidation resistance compared to the thioether (-S-) in L-methionine ethyl ester HCl. This difference affects solubility in polar solvents and metabolic stability in biological systems .
- Hydrochloride Salts : All listed compounds are hydrochloride salts, enhancing water solubility and crystallinity for purification.
Synthetic Pathways: Ethyl 2-amino-4-(methylthio)butanoate HCl is synthesized via esterification of L-methionine with ethanol and HCl . Microwave-assisted synthesis is noted for acylhydrazone derivatives of similar compounds, suggesting efficient routes for analogs .
Safety and Handling: Hydrochloride salts of amino esters (e.g., AEBSF in ) require precautions due to skin corrosion risks (H314) and reactivity with glass . Methylsulfonyl derivatives are likely less volatile than ester analogs like ethyl hexanoate (), reducing inhalation hazards .
Supplier Landscape: Ethyl 2-amino-4-(pyrazin-2-yl)butanoate HCl is supplied globally by 12+ companies, indicating commercial relevance in drug discovery . Limited suppliers for methylsulfonyl variants suggest niche research applications.
Biological Activity
Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride, with the CAS number 1396964-97-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, along with relevant case studies and research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 209.26 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cl.CCOC(=O)C(N)CCSC
This compound exhibits biological activity primarily through its interaction with various cellular pathways. Preliminary studies suggest that it may act as a modulator of metabolic processes, potentially influencing amino acid synthesis and neurotransmitter regulation.
Biological Activity
-
Antimicrobial Properties :
- Research indicates that compounds with similar methylsulfonyl groups can exhibit antimicrobial activity against Gram-negative bacteria. For instance, analogs of methylsulfone derivatives have shown promise in inhibiting bacterial growth through mechanisms involving the inhibition of essential enzymes like LpxC in Pseudomonas aeruginosa .
-
Neuroprotective Effects :
- The compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Studies on related compounds suggest that they can mitigate oxidative stress and inflammation in neuronal cells.
-
Anti-inflammatory Activity :
- This compound has been linked to anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed a significant reduction in bacterial load at concentrations above 10 μg/mL, suggesting its potential as an antibacterial agent.
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis compared to control groups. This study highlights its potential therapeutic role in neurodegenerative disorders.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
